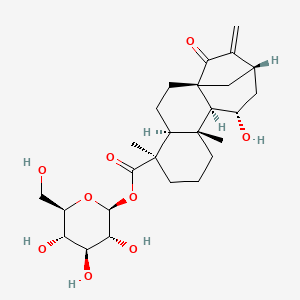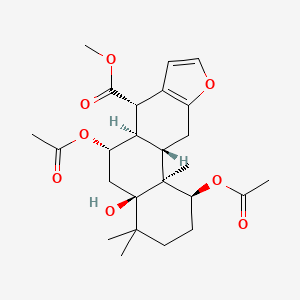![molecular formula C30H50O3 B1150716 (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 63543-53-3](/img/structure/B1150716.png)
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Descripción general
Descripción
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a plant secondary metabolite and a tetracyclic triterpenoid. It is isolated from natural sources and has been shown to possess bioactivity and chemical properties. This compound is often used as a reference material for high-performance liquid chromatography (HPLC) standards and research and development .
Aplicaciones Científicas De Investigación
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:
Chemistry: Used as a reference material for HPLC standards and research and development.
Biology: Studied for its bioactivity and potential therapeutic effects.
Medicine: Investigated for its cytotoxicity against human cancer cell lines.
Industry: Utilized in the development of new bioactive compounds and pharmaceuticals.
Safety and Hazards
When handling 24,25-Dihydroxydammar-20-en-3-one, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
24,25-Dihydroxydammar-20-en-3-one, also known as compound 19, is a type of triterpene . It has been found to exhibit cytotoxicity against human cancer cell lines , indicating that its primary targets are likely to be components of these cells.
Mode of Action
Given its cytotoxicity against human cancer cell lines , it can be inferred that it interacts with its targets in a way that inhibits cell proliferation or induces cell death.
Biochemical Pathways
Considering its cytotoxic effects on cancer cells , it is likely that it impacts pathways related to cell growth and survival.
Result of Action
The primary known result of the action of 24,25-Dihydroxydammar-20-en-3-one is its cytotoxic effect on human cancer cell lines . This suggests that it may have potential as an anticancer agent.
Análisis Bioquímico
Biochemical Properties
24,25-Dihydroxydammar-20-en-3-one is a triterpene, a class of compounds known for their diverse range of biological activitiesIt has been found to exhibit cytotoxicity against human cancer cell lines , suggesting that it may interact with various enzymes, proteins, and other biomolecules involved in cell proliferation and survival.
Cellular Effects
24,25-Dihydroxydammar-20-en-3-one has been found to exhibit cytotoxicity against human cancer cell lines This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one typically involves the oxidation of dammarane-type triterpenoids. For instance, the starting material, betulafolientriol (3α,12β,20S-trihydroxydammar-24-ene), can be oxidized using chromium trioxide (CrO3) in pyridine (Py) to yield 3α,20S-dihydroxydammar-24-en-3-one as the major reaction product .
Industrial Production Methods
the compound can be isolated from natural sources such as the stems of Aglaia abbreviata .
Análisis De Reacciones Químicas
Types of Reactions
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group at position 3.
Substitution: Substitution reactions can occur at the hydroxy groups at positions 24 and 25.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in pyridine (Py) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of betulafolientriol yields 3α,20S-dihydroxydammar-24-en-3-one .
Comparación Con Compuestos Similares
Similar Compounds
20(S),24(S)-Dihydroxydammar-25-en-3-one: A triterpenoid isolated from Betula platyphylla with cytotoxicity against human cancer cell lines.
20-Hydroxydammar-24-en-3-one: Another dammarane-type triterpenoid with similar structural features.
Uniqueness
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific substitution pattern and bioactivity. Its ability to form intermolecular cooperative hydrogen bonds distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDOPOBWMUHDL-QLOVMQEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279286 | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63543-53-3 | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63543-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






